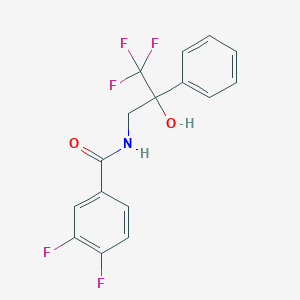
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as 3F2H-FP-U, is a synthetic compound with a wide range of applications in scientific research. It is a urea-based compound with a unique trifluoromethyl group and a fluorinated phenyl ring. This compound has been used in a variety of studies, ranging from its use as an inhibitor of enzymes to its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is not fully understood. However, it is believed that the trifluoromethyl group of the compound binds to the active site of enzymes, such as cytochrome P450 and cyclooxygenase-2, and inhibits their activity. In addition, the fluorinated phenyl ring is believed to be involved in the binding of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea have not been studied in detail. However, it has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase-2, and to bind to metal ions. In addition, it has been studied as a potential drug candidate for the treatment of cancer and has been shown to have anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is readily available. In addition, it is a potent inhibitor of enzymes and can be used to study the effects of enzyme inhibition. However, the compound is not water-soluble and must be used in organic solvents.
Orientations Futures
There are a number of potential future directions for 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea. It could be further studied as a potential drug candidate for the treatment of cancer. In addition, it could be studied as an inhibitor of other enzymes, such as proteases and kinases. It could also be studied as a potential ligand for the detection of other metal ions. Finally, it could be studied as a potential inhibitor of other biochemical pathways, such as signal transduction pathways.
Méthodes De Synthèse
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can be synthesized through a variety of methods. One method involves the reaction of 2-fluorophenyl isocyanate and 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl alcohol in the presence of a catalytic amount of triethylamine. The reaction is carried out at room temperature and the product is isolated by column chromatography. Another method involves the reaction of 2-fluorophenyl isocyanate and 3-trifluoromethyl-2-hydroxy-2-phenylpropyl alcohol in the presence of a catalytic amount of triphenylphosphine. The reaction is carried out at room temperature and the product is isolated by silica gel column chromatography.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been used in various scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been used as a ligand for the detection of metal ions. In addition, it has been studied as a potential drug candidate for the treatment of cancer.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O2/c17-12-8-4-5-9-13(12)22-14(23)21-10-15(24,16(18,19)20)11-6-2-1-3-7-11/h1-9,24H,10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYWPSIULUYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495071.png)
![4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B6495072.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495078.png)
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495081.png)
![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)
![methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495099.png)

![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)

![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495141.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495148.png)
![(3Z)-3-[(3-chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B6495156.png)